molecular formula C6H12O2 B14186412 (2R)-2-Methoxypentanal CAS No. 867267-82-1

(2R)-2-Methoxypentanal

Cat. No.: B14186412
CAS No.: 867267-82-1
M. Wt: 116.16 g/mol
InChI Key: SSLGGSKKCVXQHU-ZCFIWIBFSA-N
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Description

(2R)-2-Methoxypentanal is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methoxypentanal can be achieved through several methods. One common approach involves the reaction of ®-2-pentanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methoxypentanal undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form (2R)-2-methoxypentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield (2R)-2-methoxypentanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Hydrochloric acid (HCl) for halide substitution.

Major Products

    Oxidation: (2R)-2-Methoxypentanoic acid.

    Reduction: (2R)-2-Methoxypentanol.

    Substitution: Various substituted pentanal derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Methoxypentanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which (2R)-2-Methoxypentanal exerts its effects involves its interaction with various molecular targets. For example, in oxidation reactions, it interacts with oxidizing agents to form carboxylic acids. In reduction reactions, it interacts with reducing agents to form alcohols. The specific pathways and molecular targets depend on the type of reaction it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methoxypentanal: The enantiomer of (2R)-2-Methoxypentanal, differing only in the spatial arrangement of atoms.

    2-Methoxybutanal: A similar compound with one less carbon atom in the chain.

    2-Methoxyhexanal: A similar compound with one more carbon atom in the chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

867267-82-1

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(2R)-2-methoxypentanal

InChI

InChI=1S/C6H12O2/c1-3-4-6(5-7)8-2/h5-6H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

SSLGGSKKCVXQHU-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](C=O)OC

Canonical SMILES

CCCC(C=O)OC

Origin of Product

United States

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